
(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride, also known as 4-naphthylpyrrolidine hydrochloride (4-NPH), is an organic compound that has been used in a variety of scientific research applications. It is an optically active chiral compound, with a pyrrolidine ring and a naphthalene group. 4-NPH has several unique properties that make it an attractive compound for use in laboratory experiments, such as its high solubility in both organic and aqueous solutions, its stability under a wide range of temperatures, and its relatively low cost.
Scientific Research Applications
Antibacterial and Antifungal Activities
- A study by Patel and Patel (2015) reported the synthesis of heterocyclic compounds related to the chemical . These compounds exhibited significant antibacterial activity against various strains like Bacillus subtilis and Staphylococcus aureus, and antifungal activity against strains like Penicillium expansum and Botryodiplodia theobromae. This indicates potential applications in developing antibacterial and antifungal agents (Patel & Patel, 2015).
Organocatalysis
- Cui Yan-fang (2008) described the use of a compound similar to the one as an effective organocatalyst for asymmetric Michael addition. This type of catalyst can be significant in various chemical synthesis processes, showing the relevance of this class of compounds in organic synthesis (Cui Yan-fang, 2008).
Ligand in Metal-Catalyzed Coupling
- A study by Ma et al. (2017) described a compound derived from a similar structure as a powerful ligand in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This application is significant in pharmaceutical and chemical manufacturing, indicating the utility of these compounds in industrial chemistry (Ma et al., 2017).
Sensor Applications
- Li et al. (2019) discussed the use of a ternary europium complex system, involving a similar naphthalene derivative, in optical sensing structures. The application in sensors indicates potential use in environmental monitoring and diagnostic tools (Li et al., 2019).
Conducting Polymers
- Sotzing et al. (1996) synthesized derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to the one , for use in conducting polymers. These materials have potential applications in electronics and materials science (Sotzing et al., 1996).
Pharmaceutical Applications
- Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including a compound structurally similar to the one , with high affinity and selectivity for αvβ6 integrin. This research highlights the potential pharmaceutical applications of these compounds in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).
properties
IUPAC Name |
(3R,4S)-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZADOJTQLSMJ-DFQHDRSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330750-42-9 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(1-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



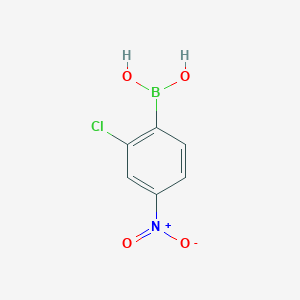
![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
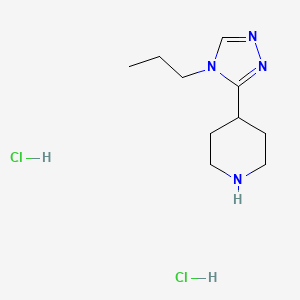
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)


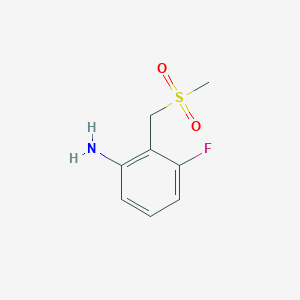
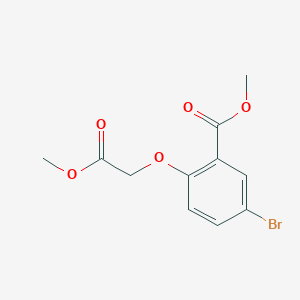
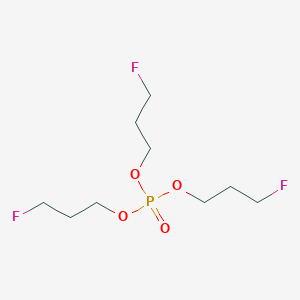
![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)
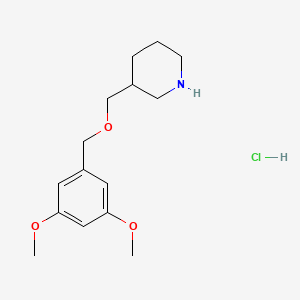
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)
-methanone hydrochloride](/img/structure/B1456107.png)